

# An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ivosidenib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Dimotapp  |
| Cat. No.:      | B12768825 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ivosidenib (AG-120) is an oral, first-in-class, potent, and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.<sup>[1][2]</sup> Mutations in the IDH1 gene, particularly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG) from  $\alpha$ -ketoglutarate ( $\alpha$ -KG).<sup>[1][3]</sup> Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to oncogenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.<sup>[1][4][5]</sup> Ivosidenib selectively binds to and inhibits the mIDH1 enzyme, leading to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation.<sup>[1][4]</sup> This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ivosidenib.

## Pharmacokinetics

Ivosidenib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption and slow elimination.<sup>[2][6]</sup> Its PK properties have been evaluated in preclinical animal models and in clinical trials across various patient populations.<sup>[6][7]</sup>

## Absorption

Following oral administration, ivosidenib is rapidly absorbed.[2][6] In patients with advanced solid tumors, the time to maximum plasma concentration (Tmax) was observed to be between 2.07 and 2.63 hours after single and multiple doses.[8][9] While the presence of food does not significantly affect its absorption, administration with a high-fat meal can increase the maximum concentration (Cmax) and area under the curve (AUC) and should be avoided.[10]

## Distribution

Ivosidenib is highly bound to plasma proteins.[7] It has a low brain-to-plasma exposure ratio of 2.3%, indicating limited penetration of the blood-brain barrier.[7][11] The mean blood-to-plasma total radioactivity concentration ratio was 0.565, suggesting minimal partitioning into red blood cells.[11]

## Metabolism

The primary route of metabolism for ivosidenib is hepatic, mainly through the cytochrome P450 3A4 (CYP3A4) enzyme system, with minor contributions from N-dealkylation and hydrolytic pathways.[10][12] Ivosidenib itself is an inducer of CYP3A4 and may also induce CYP2C9.[13][14] This can lead to decreased concentrations of co-administered drugs that are sensitive substrates of these enzymes.[14] Conversely, strong or moderate CYP3A4 inhibitors can increase ivosidenib plasma concentrations, potentially raising the risk of QTc interval prolongation.[2][14]

## Excretion

Ivosidenib is eliminated predominantly through feces.[10] In a study with radiolabeled ivosidenib, approximately 77% of the dose was recovered in feces (67% as unchanged drug) and 17% in urine (10% as unchanged drug).[12] The terminal elimination half-life is long, ranging from 40 to 138 hours in different patient populations.[2][6]

Table 1: Summary of Ivosidenib Pharmacokinetic Parameters

| Parameter                             | Value             | Patient Population                               | Reference                                |
|---------------------------------------|-------------------|--------------------------------------------------|------------------------------------------|
| Tmax (Median)                         | 2.07 - 2.63 hours | Advanced Solid Tumors                            | <a href="#">[8]</a> <a href="#">[9]</a>  |
| Half-life (t <sub>1/2</sub> )         | 40 - 138 hours    | Advanced Solid Tumors & Hematologic Malignancies | <a href="#">[2]</a> <a href="#">[6]</a>  |
| Protein Binding                       | High              | Preclinical                                      | <a href="#">[7]</a>                      |
| Primary Metabolism                    | Hepatic (CYP3A4)  | Human                                            | <a href="#">[10]</a>                     |
| Primary Excretion                     | Fecal             | Human                                            | <a href="#">[12]</a>                     |
| Steady State                          | Reached by Day 15 | Advanced Solid Tumors                            | <a href="#">[6]</a> <a href="#">[15]</a> |
| Accumulation Ratio (AUC at 500 mg QD) | 1.5 - 1.7-fold    | Advanced Solid Tumors                            | <a href="#">[6]</a> <a href="#">[15]</a> |

## Pharmacodynamics

The pharmacodynamic effect of ivosidenib is primarily characterized by the inhibition of 2-HG production by the mIDH1 enzyme.[\[1\]](#)[\[6\]](#) This oncometabolite serves as a key biomarker for assessing the biological activity of the drug.[\[16\]](#)[\[17\]](#)

## 2-HG Inhibition

Treatment with ivosidenib leads to a robust and persistent reduction in plasma 2-HG levels in patients with mIDH1-mutated cancers.[\[2\]](#)[\[6\]](#) In patients with cholangiocarcinoma and chondrosarcoma, plasma 2-HG was reduced by up to 98%, reaching levels comparable to those in healthy individuals.[\[6\]](#)[\[15\]](#) This maximal inhibition was observed at the recommended dose of 500 mg once daily, with no additional suppression at higher doses.[\[10\]](#)[\[18\]](#) The reduction in 2-HG is dose- and exposure-dependent.[\[7\]](#)

## Clinical Efficacy

The inhibition of 2-HG by ivosidenib is associated with the induction of myeloid differentiation, leading to a reduction in blast counts and an increase in mature myeloid cells in AML patients. [4][10] In a phase 1 study of patients with relapsed/refractory AML, ivosidenib monotherapy resulted in an overall response rate of 41.6%. [19]

Table 2: Pharmacodynamic Effects of Ivosidenib

| Parameter                        | Observation                             | Patient Population                  | Reference |
|----------------------------------|-----------------------------------------|-------------------------------------|-----------|
| Plasma 2-HG Reduction            | Up to 98%                               | Cholangiocarcinoma & Chondrosarcoma | [6][15]   |
| Time to 2-HG Suppression         | Significant reduction by Cycle 2, Day 1 | Cholangiocarcinoma                  | [20]      |
| Dose for Maximal 2-HG Inhibition | 500 mg once daily                       | Relapsed/Refractory AML             | [10]      |
| Clinical Response (CR + CRh)     | 30.4%                                   | Relapsed/Refractory AML             | [19]      |
| Median Duration of Response (CR) | 10.1 months                             | Relapsed/Refractory AML             | [19]      |

## Experimental Protocols

### Quantification of Ivosidenib in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of ivosidenib in human plasma. [6][21]

- Sample Preparation: Protein precipitation of plasma samples is performed, typically with acetonitrile. [22]
- Internal Standard: A stable isotope-labeled compound, such as ivosidenib-d4, is used as the internal standard. [21]
- Chromatography: Separation is achieved using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. [22]

- Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization. The multiple reaction monitoring (MRM) transitions for ivosidenib are typically  $m/z$  583.95 → 214.53 for quantification and  $m/z$  583.95 → 186.6 for qualitative confirmation.[22]
- Calibration Range: The method is validated over a linear range, for example, 2–2,000 ng/mL. [22]

## Measurement of 2-Hydroxyglutarate (2-HG)

Plasma and tumor 2-HG concentrations are measured using a qualified LC-MS/MS method.[6]

- Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Tumor biopsies are also collected.[6]
- Metabolite Extraction: Proteins are precipitated, and metabolites are extracted from the sample, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).[23]
- Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system.[23]
- Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer for sensitive and specific quantification of 2-HG.[6][23]
- Lower Limit of Quantification (LLOQ): The LLOQ for plasma 2-HG is typically around 30.0 ng/mL, and for tumor tissue, it is around 7.5  $\mu$ g/g.[6]

## Visualizations

### Signaling Pathway of Ivosidenib's Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.

## Experimental Workflow for PK/PD Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of Ivosidenib.

## Conclusion

Ivosidenib demonstrates a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption, long half-life, and predictable metabolism support a once-daily dosing regimen. The potent and sustained inhibition of the oncometabolite 2-HG serves as a reliable biomarker of its biological activity and correlates with clinical efficacy in patients with mIDH1-mutated cancers. The established bioanalytical methods for quantifying ivosidenib and 2-HG are crucial for ongoing clinical development and therapeutic drug monitoring. This

comprehensive understanding of ivosidenib's properties is essential for optimizing its use in clinical practice and for the development of future targeted therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 5. Ivosidenib for IDH1 Mutant Cholangiocarcinoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
- 10. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. Population pharmacokinetic and exposure-response analyses of ivosidenib in patients with IDH1-mutant advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TIBSOVO® (ivosidenib tablets) Dosing & Management for AML [tibsovopro.com]
- 15. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Quantitation of ivosidenib in human plasma via LC-MS/MS and its application in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ivosidenib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12768825#pharmacokinetics-and-pharmacodynamics-of-active-compound>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)